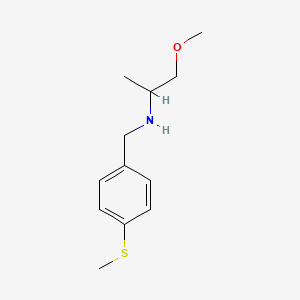![molecular formula C10H15N3O3 B1305449 4-{[3-(1H-イミダゾール-1-イル)プロピル]アミノ}-4-オキソブタン酸 CAS No. 219694-91-4](/img/structure/B1305449.png)
4-{[3-(1H-イミダゾール-1-イル)プロピル]アミノ}-4-オキソブタン酸
概要
説明
4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol . This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, making it a significant structure in medicinal chemistry and biochemistry .
科学的研究の応用
4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid has several applications in scientific research:
作用機序
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The exact interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid typically involves the reaction of imidazole derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 3-(1H-imidazol-1-yl)propylamine with succinic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve yield .
化学反応の分析
Types of Reactions
4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
類似化合物との比較
Similar Compounds
- 4-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid
- 4-{[1-(4-Methoxyphenyl)ethyl]amino}-4-oxobutanoic acid
- 4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid
Uniqueness
4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid is unique due to its imidazole ring, which imparts distinct chemical properties and biological activities compared to other similar compounds. The presence of the imidazole ring allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
4-(3-imidazol-1-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c14-9(2-3-10(15)16)12-4-1-6-13-7-5-11-8-13/h5,7-8H,1-4,6H2,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCGNDJXYQJJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


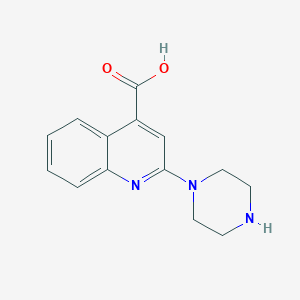
![2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamine](/img/structure/B1305371.png)
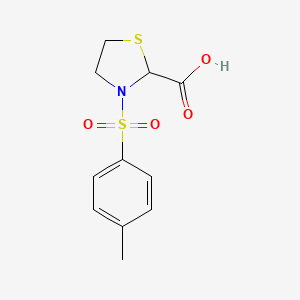

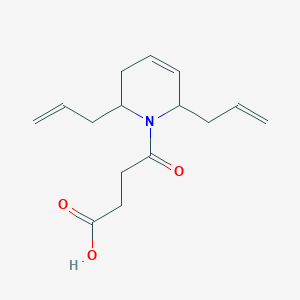
![3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305384.png)

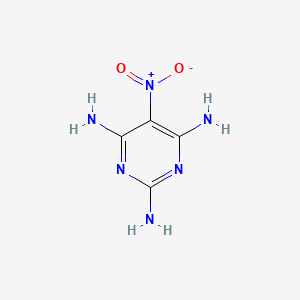



![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305404.png)

